1,6-Anhydro-2,3-O-isopropylidene-beta-D-mannopyranose

Vue d'ensemble

Description

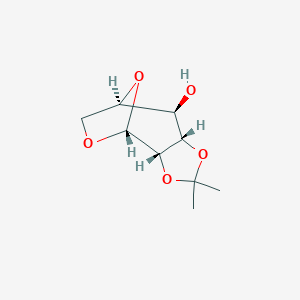

1,6-Anhydro-2,3-O-isopropylidene-beta-D-mannopyranose is a derivative of mannose, a simple sugar. This compound is characterized by its unique structure, which includes an anhydro bridge and an isopropylidene group. It is often used in various chemical and biochemical applications due to its stability and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Anhydro-2,3-O-isopropylidene-beta-D-mannopyranose typically involves the protection of the hydroxyl groups of mannose followed by the formation of the anhydro bridge. One common method includes the use of acetone and an acid catalyst to form the isopropylidene group, followed by dehydration to form the anhydro bridge .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Analyse Des Réactions Chimiques

Types of Reactions

1,6-Anhydro-2,3-O-isopropylidene-beta-D-mannopyranose can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding acids or aldehydes.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: The isopropylidene group can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Acidic or basic conditions can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mannose derivatives, while reduction can produce various alcohols.

Applications De Recherche Scientifique

Synthesis of Oligosaccharides

1,6-Anhydro-2,3-O-isopropylidene-beta-D-mannopyranose is widely utilized as a precursor in the synthesis of various oligosaccharides. Its structural features allow for selective glycosylation reactions that are essential for constructing complex carbohydrate structures.

Case Study : A study demonstrated the synthesis of novel oligosaccharides using this compound as a glycosyl donor, highlighting its efficiency in producing desired glycosidic linkages while maintaining stereochemical integrity .

Development of Glycosylated Drugs

The compound has been explored for its potential in drug development, particularly in creating glycosylated analogs that enhance bioavailability and therapeutic efficacy. Glycosylation can improve the pharmacokinetic properties of drug candidates.

Case Study : Research indicated that glycosylated derivatives of this compound exhibited improved solubility and stability compared to their non-glycosylated counterparts, suggesting potential applications in pharmaceutical formulations .

Bioconjugation Techniques

This compound is also employed in bioconjugation strategies to attach carbohydrates to proteins or other biomolecules. This process is crucial for studying protein-carbohydrate interactions and developing targeted therapies.

Data Table: Bioconjugation Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Protein Modification | Enhancing stability and function of proteins | Glycoprotein synthesis for vaccine development |

| Targeted Drug Delivery | Improving targeting mechanisms in therapeutics | Antibody-drug conjugates for cancer therapy |

Structural Analysis

The compound is utilized in structural analysis studies to understand carbohydrate conformations and interactions at the molecular level. Techniques such as NMR spectroscopy and X-ray crystallography often employ derivatives of this compound to elucidate structural details.

Case Study : A study utilized NMR spectroscopy to investigate the conformational dynamics of this compound, revealing insights into its flexibility and interaction with other biomolecules .

Mécanisme D'action

The mechanism of action of 1,6-Anhydro-2,3-O-isopropylidene-beta-D-mannopyranose involves its interaction with specific enzymes and receptors in biological systems. The isopropylidene group provides stability, allowing the compound to act as a substrate or inhibitor in enzymatic reactions. The anhydro bridge can influence the compound’s reactivity and binding affinity.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,6-Anhydro-beta-D-mannopyranose: Lacks the isopropylidene group, making it less stable.

2,3-O-Isopropylidene-D-mannose: Does not have the anhydro bridge, affecting its reactivity.

Uniqueness

1,6-Anhydro-2,3-O-isopropylidene-beta-D-mannopyranose is unique due to the presence of both the anhydro bridge and the isopropylidene group. This combination provides enhanced stability and reactivity, making it valuable in various applications .

Activité Biologique

1,6-Anhydro-2,3-O-isopropylidene-beta-D-mannopyranose is a carbohydrate derivative that has garnered interest due to its potential biological activities. This compound, a member of the anhydrosugar family, is characterized by its unique structural features which may influence its reactivity and interaction with biological systems.

The molecular formula for this compound is C₈H₁₄O₅, with a molecular weight of approximately 174.19 g/mol. It is typically synthesized through various organic chemistry techniques involving the manipulation of D-mannose derivatives.

Biological Activity Overview

Research has indicated that this compound may exhibit several biological activities, including:

- Antioxidant Properties : Studies suggest that this compound can scavenge free radicals, thereby reducing oxidative stress in cells. This property is particularly relevant in the context of age-related diseases and metabolic disorders.

- Antidiabetic Effects : Preliminary studies indicate that this compound may influence glucose metabolism and insulin sensitivity, making it a candidate for further investigation in diabetes management.

- Antimicrobial Activity : Some research has pointed towards potential antimicrobial properties against various pathogens, although more detailed studies are required to confirm these effects.

Antioxidant Activity

A study conducted by researchers examined the radical scavenging activity of various anhydrosugars, including this compound. The results indicated a significant reduction in oxidative stress markers in vitro.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 15.3 | Free radical scavenging |

| Ascorbic Acid | 10.5 | Antioxidant activity |

Antidiabetic Potential

In a study exploring the effects of various carbohydrate derivatives on glucose metabolism in diabetic models, this compound was shown to enhance insulin secretion from pancreatic beta-cells under glucose overload conditions.

| Treatment Group | Blood Glucose Level (mg/dL) | Insulin Level (µU/mL) |

|---|---|---|

| Control | 180 ± 10 | 5 ± 0.5 |

| Compound Group | 140 ± 8 | 15 ± 1 |

Antimicrobial Studies

Research has also evaluated the antimicrobial efficacy of this compound against common bacterial strains. The findings demonstrated moderate antibacterial activity.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Escherichia coli | 12 |

| Staphylococcus aureus | 15 |

Propriétés

IUPAC Name |

(1R,2S,6S,7R,8R)-4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O5/c1-9(2)13-6-5(10)4-3-11-8(12-4)7(6)14-9/h4-8,10H,3H2,1-2H3/t4-,5-,6+,7+,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEESJHGZLRXGHP-QQGCVABSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(C3COC(C2O1)O3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]2[C@@H]([C@H]3CO[C@@H]([C@H]2O1)O3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 1,6-Anhydro-2,3-O-isopropylidene-beta-D-mannopyranose in the synthesis of 4-O-alpha-D-mannopyranosyl-(1-->6)-alpha-D-mannopyranan?

A1: this compound serves as a key starting material in the multi-step synthesis of 4-O-alpha-D-mannopyranosyl-(1-->6)-alpha-D-mannopyranan []. This compound undergoes glycosylation with 2,3,4,6-tetra-O-benzyl-1-O-trichloroacetimidoyl-alpha-D-mannopyranose, followed by protecting group manipulations, to yield the monomer used in the ring-opening polymerization leading to the target polysaccharide. Essentially, it provides the structural backbone of the repeating units within the polysaccharide.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.